![molecular formula C17H21FN2O3 B6974230 N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B6974230.png)
N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group, a fluorinated benzoyl group, and a pyrrolidine ring, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorinated benzoyl group, and the attachment of the cyclopropyl group. Common synthetic methods include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorinated Benzoyl Group: This step often involves the use of fluorinated benzoyl chloride in the presence of a base.
Attachment of the Cyclopropyl Group: This can be done using cyclopropylamine in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The fluorinated benzoyl group may enhance its binding affinity to certain enzymes or receptors, while the cyclopropyl group can influence its overall stability and reactivity. The pyrrolidine ring may facilitate its interaction with biological membranes or proteins, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopropyl-N-[[1-(2-chloro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide
- N-cyclopropyl-N-[[1-(2-methyl-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide
Uniqueness
N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance its metabolic stability, binding affinity, and overall efficacy in various applications.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-11(21)20(12-4-5-12)10-13-3-2-8-19(13)17(23)15-7-6-14(22)9-16(15)18/h6-7,9,12-13,22H,2-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKHBZMUBANGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCN1C(=O)C2=C(C=C(C=C2)O)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate](/img/structure/B6974150.png)
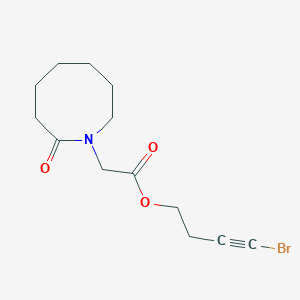
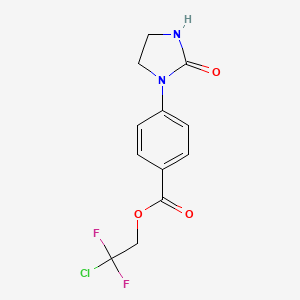
![N-[4-bromo-3-(2-methylpropyl)-1,2-thiazol-5-yl]-2-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B6974165.png)
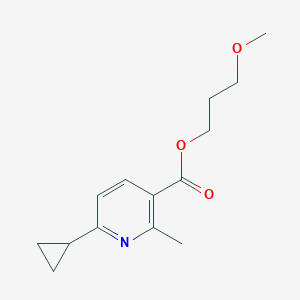


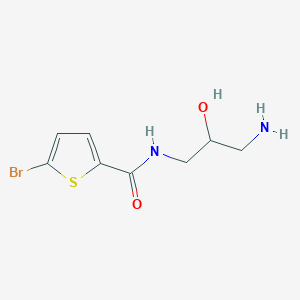
![(3-Fluoro-4-hydroxyphenyl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6974188.png)
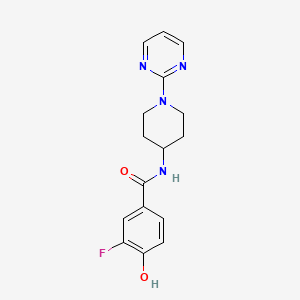
![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6974207.png)
![[4-(2-Cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B6974216.png)
![3,3-Difluoro-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]butan-1-one](/img/structure/B6974224.png)
![3-hydroxy-N-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)naphthalene-2-carboxamide](/img/structure/B6974228.png)
